
Acide 4-isobutylphénylboronique
Vue d'ensemble
Description
4-Isobutylphenylboronic acid is an organic compound that is derived from the boron family of elements. It is a monobasic acid and is used in many different applications in the laboratory and industrial settings. 4-Isobutylphenylboronic acid is a versatile compound that can be used in synthesis of various compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological studies.
Applications De Recherche Scientifique
Applications de détection
Acide 4-isobutylphénylboronique: est largement utilisé dans les applications de détection en raison de sa capacité à interagir avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure . Cette interaction est cruciale pour le développement des deux dosages homogènes et des systèmes de détection hétérogènes. Le composé peut être employé à l'interface du matériau de détection ou à l'intérieur de l'échantillon en vrac, offrant une polyvalence dans les méthodes de détection.
Marquage biologique
La partie acide boronique de l'This compound permet une liaison sélective aux biomolécules contenant des diols, ce qui en fait un excellent outil pour le marquage biologique . Cette propriété est particulièrement utile dans l'étude des glycoprotéines et autres structures contenant des diols dans les systèmes biologiques.
Manipulation et modification des protéines
Les chercheurs utilisent l'This compound pour la manipulation et la modification des protéines. L'affinité du composé pour les diols permet la modification sélective des protéines, ce qui peut être instrumental pour comprendre la fonction et les interactions des protéines .
Technologies de séparation
Dans le domaine de la science de la séparation, l'This compound est utilisé pour créer des matériaux capables de lier et de séparer sélectivement des molécules spécifiques de mélanges complexes. Cette application est particulièrement pertinente dans la purification des biomolécules et dans les dosages diagnostiques .
Développement thérapeutique
Les acides boroniques, dont l'This compound, sont explorés pour leur potentiel en développement thérapeutique. Leurs interactions uniques avec les molécules biologiques ouvrent des possibilités pour créer de nouveaux traitements pour diverses maladies .
Activité anticancéreuse
La modification de molécules bioactives avec des groupes acide boronique, tels que l'This compound, a montré un potentiel prometteur dans l'amélioration de l'activité anticancéreuse. Cette approche peut modifier la sélectivité et améliorer les caractéristiques physicochimiques et pharmacocinétiques des médicaments existants .
Activité antibactérienne et antivirale
This compound: les dérivés sont étudiés pour leurs propriétés antibactériennes et antivirales. L'introduction du groupe acide boronique dans les molécules peut conduire au développement de nouveaux agents pour lutter contre les maladies infectieuses .
Systèmes de libération contrôlée
Dans l'industrie pharmaceutique, l'This compound est utilisé pour construire des polymères pour la libération contrôlée de médicaments, tels que l'insuline. Cette application est cruciale pour développer des systèmes d'administration de médicaments plus efficaces et plus conviviaux pour les patients .
Safety and Hazards
When handling 4-Isobutylphenylboronic acid, avoid dust formation and avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
4-Isobutylphenylboronic acid is primarily used in research and development
Mode of Action
The exact mode of action of 4-Isobutylphenylboronic acid is not well-documented. Boronic acids are known to interact with their targets through the formation of boronate esters, which are reversible covalent bonds. This allows them to modulate the activity of their targets in a reversible manner .
Biochemical Pathways
Boronic acids are often used in the synthesis of bioactive compounds, suggesting that they may have wide-ranging effects on various biochemical pathways .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall biological effects .
Result of Action
Given its use in research and development, it’s likely that this compound has significant biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of 4-Isobutylphenylboronic acid . Therefore, it’s crucial to consider these factors when studying the effects of this compound.
Propriétés
IUPAC Name |
[4-(2-methylpropyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSPHVWALUJQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378481 | |
| Record name | 4-Isobutylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153624-38-5 | |
| Record name | 4-Isobutylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Isobutylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


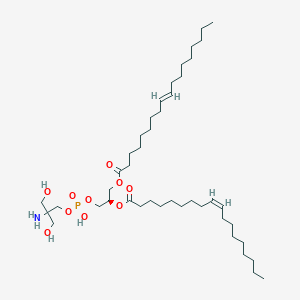

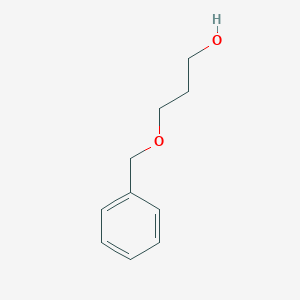
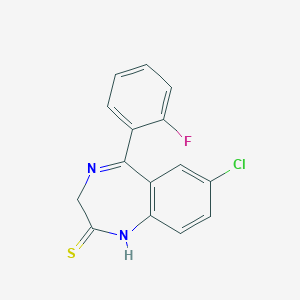
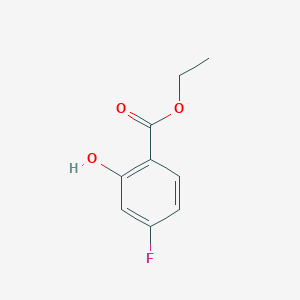
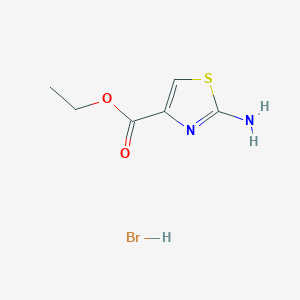
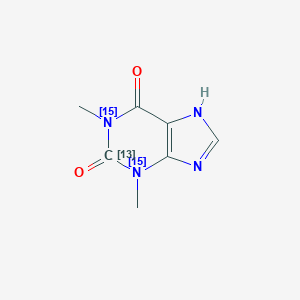


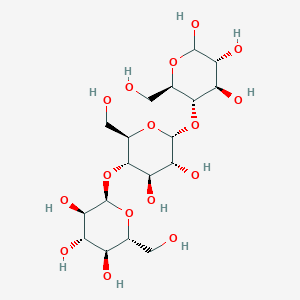
![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)

![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)